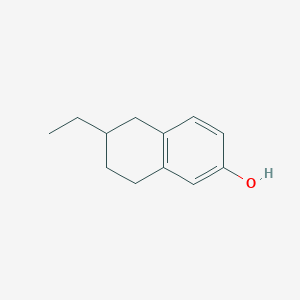

6-Ethyl-5,6,7,8-tetrahydronaphthalen-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Ethyl-5,6,7,8-tetrahydronaphthalen-2-ol is a chemical compound with the molecular formula C12H16O. It belongs to the class of organic compounds known as tetralins, which are derivatives of naphthalene. This compound is characterized by the presence of an ethyl group at the 6th position and a hydroxyl group at the 2nd position on the tetrahydronaphthalene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-5,6,7,8-tetrahydronaphthalen-2-ol typically involves the hydrogenation of 6-ethyl-2-naphthol. The reaction is carried out under high pressure and temperature in the presence of a catalyst such as palladium on carbon (Pd/C). The hydrogenation process reduces the aromatic ring of 6-ethyl-2-naphthol to form the tetrahydronaphthalene structure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation. The reaction conditions are optimized to achieve high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

6-Ethyl-5,6,7,8-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be further reduced to form saturated hydrocarbons.

Substitution: The ethyl group can undergo substitution reactions with halogens or other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a catalyst such as Pd/C is used for reduction reactions.

Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).

Major Products Formed

Oxidation: Formation of 6-ethyl-5,6,7,8-tetrahydronaphthalen-2-one.

Reduction: Formation of 6-ethyl-5,6,7,8-tetrahydronaphthalene.

Substitution: Formation of halogenated derivatives such as 6-ethyl-5,6,7,8-tetrahydronaphthalen-2-yl chloride.

Wissenschaftliche Forschungsanwendungen

6-Ethyl-5,6,7,8-tetrahydronaphthalen-2-ol has diverse applications in scientific research:

Chemistry: Used as a model compound in the study of photochemical transformations and reaction mechanisms.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 6-Ethyl-5,6,7,8-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5,6,7,8-Tetrahydro-2-naphthol: Similar structure but lacks the ethyl group at the 6th position.

6-Ethyl-5,6,7,8-tetrahydronaphthalen-2-ylamine: Contains an amine group instead of a hydroxyl group.

6-Ethyl-5,6,7,8-tetrahydronaphthalen-2-one: Contains a ketone group instead of a hydroxyl group.

Uniqueness

6-Ethyl-5,6,7,8-tetrahydronaphthalen-2-ol is unique due to the presence of both an ethyl group and a hydroxyl group on the tetrahydronaphthalene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Biologische Aktivität

Overview

6-Ethyl-5,6,7,8-tetrahydronaphthalen-2-ol (C₁₂H₁₆O) is a chemical compound belonging to the class of organic compounds known as tetralins. Its unique structure features an ethyl group at the 6th position and a hydroxyl group at the 2nd position of the tetrahydronaphthalene ring, which contributes to its biological activity and potential applications in various fields, including medicinal chemistry and pharmacology.

The compound can be synthesized through the hydrogenation of 6-ethyl-2-naphthol under specific conditions involving catalysts such as palladium on carbon (Pd/C). This reaction transforms the aromatic structure into a tetrahydronaphthalene configuration, resulting in high yields of the desired product.

The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules. The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function. Additionally, its hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability .

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological properties:

- Antioxidant Activity : The presence of the hydroxyl group contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems.

- Neuroprotective Effects : Studies have suggested that this compound may protect neuronal cells from damage caused by neurotoxic agents .

- Potential Anticancer Activity : Preliminary studies indicate that the compound may inhibit the growth of certain cancer cell lines through mechanisms that involve apoptosis and cell cycle arrest.

Case Studies and Research Findings

- Neuroprotective Study : A study published in Pharmacology Biochemistry and Behavior demonstrated that this compound significantly reduced neuronal cell death in vitro when exposed to oxidative stress. The compound was shown to enhance cellular antioxidant defenses by upregulating key enzymes involved in detoxifying reactive oxygen species .

- Anticancer Research : In a series of experiments assessing its anticancer potential, researchers found that this compound inhibited the proliferation of breast cancer cells (MCF-7) by inducing apoptosis. The mechanism was linked to the modulation of apoptotic pathways involving caspase activation.

- Binding Affinity Studies : Investigations into receptor interactions revealed that this compound binds selectively to certain dopamine receptors (D3 subtype), suggesting potential roles in treating psychiatric disorders .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Ethyl group at C6 and hydroxyl at C2 | Antioxidant, neuroprotective |

| 5,6,7,8-Tetrahydro-2-naphthol | Lacks ethyl group | Limited biological activity |

| 6-Ethyl-5,6,7,8-tetrahydronaphthalen-2-one | Contains a ketone group instead of hydroxyl | Different pharmacological profile |

Eigenschaften

IUPAC Name |

6-ethyl-5,6,7,8-tetrahydronaphthalen-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-2-9-3-4-11-8-12(13)6-5-10(11)7-9/h5-6,8-9,13H,2-4,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTSMEPQNVJBDAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC2=C(C1)C=CC(=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.